molecular formula C7H7BrClNO2S B2936189 2-Bromo-5-chloro-4-methylbenzenesulfonamide CAS No. 1246822-85-4

2-Bromo-5-chloro-4-methylbenzenesulfonamide

Cat. No.: B2936189
CAS No.: 1246822-85-4
M. Wt: 284.55
InChI Key: INHMYBQHDSFIQJ-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C₇H₇BrClNO₂S . It belongs to the class of sulfonamides, which have diverse pharmacological activities. This compound serves as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors currently undergoing preclinical and phase I studies for diabetes therapy .


Synthesis Analysis

  • Diazotization : Finally, diazotization completes the synthesis .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with substituents: a bromine atom at position 2, a chlorine atom at position 5, a methyl group at position 4, and a sulfonamide functional group. The compound’s structure is crucial for understanding its properties and interactions .

Mechanism of Action

The mechanism of action for 2-Bromo-5-chloro-4-methylbenzenesulfonamide likely relates to its role as an SGLT2 inhibitor. SGLT2 inhibitors block glucose reabsorption in the renal tubules, leading to increased urinary glucose excretion. By reducing blood glucose levels independently of insulin, these inhibitors offer a potential therapeutic approach for managing diabetes .

Properties

IUPAC Name

2-bromo-5-chloro-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO2S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHMYBQHDSFIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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